Stereospecific Synthesis of Cyclopentene vs. 1,4-Cycloheptadiene
The stereochemistry of the 1,4-dichloro-2-butene dictates the final ring size in a bis-alkylation reaction. Using cis-1,4-dichloro-2-butene with a dilithiated allyl phenyl sulfone yields a cyclopentene derivative. In contrast, the trans-isomer under identical conditions forms a divinylcyclopropane, which subsequently rearranges to a 1,4-cycloheptadiene system [1].
| Evidence Dimension | Reaction Outcome |
|---|---|
| Target Compound Data | Cyclopentene derivative |
| Comparator Or Baseline | trans-1,4-Dichloro-2-butene |
| Quantified Difference | trans-isomer yields 1,4-cycloheptadiene in 65% overall yield after rearrangement |
| Conditions | Bis-alkylation of dilithio derivative of allyl phenyl sulfone, followed by reflux in xylenes for trans-isomer rearrangement |
Why This Matters
This stereochemical dependence is critical for the targeted synthesis of 5-membered vs. 7-membered rings, where the cis-isomer is the mandatory starting material for accessing cyclopentene-based scaffolds.
- [1] Houston, T. A.; Koreeda, M. Stereochemical Dependence of the Bis-Alkylation Reaction of α,α-Dilithiated Allyl Phenyl Sulfone with cis- and trans-1,4-Dichloro-2-butene. A Convenient Method for the Synthesis of a Cyclohepta-1,4-diene System. Synthetic Communications, 1994, 24(3), 393-398. View Source
